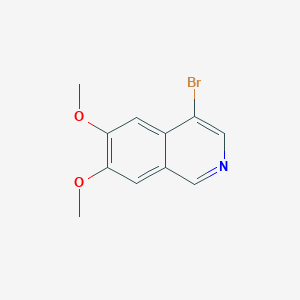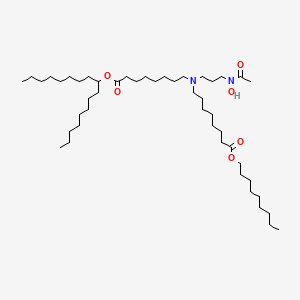
4-Bromo-6,7-dimethoxyisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-6,7-dimethoxyisoquinoline is a chemical compound belonging to the isoquinoline family. Isoquinolines are nitrogen-containing heterocyclic compounds that are structurally similar to quinolines. The presence of bromine and methoxy groups in this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6,7-dimethoxyisoquinoline can be achieved through various methods. One common approach involves the bromination of 6,7-dimethoxyisoquinoline. This reaction typically uses bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a solvent such as acetonitrile .
Another method involves the cyclization of 2-alkynyl benzyl azides catalyzed by palladium. This reaction selectively produces 4-bromoisoquinoline under specific conditions, such as the presence of PdBr2, CuBr2, and LiBr in acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-Bromo-6,7-dimethoxyisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline derivatives or reduction to yield tetrahydroisoquinoline derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Products: Various substituted isoquinolines.
Oxidation Products: Quinoline derivatives.
Reduction Products: Tetrahydroisoquinoline derivatives.
科学的研究の応用
4-Bromo-6,7-dimethoxyisoquinoline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is a precursor in the synthesis of pharmaceutical agents with potential therapeutic properties.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 4-Bromo-6,7-dimethoxyisoquinoline involves its interaction with specific molecular targets. The bromine and methoxy groups influence its binding affinity and reactivity. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways .
類似化合物との比較
Similar Compounds
6,7-Dimethoxyisoquinoline: Lacks the bromine atom, making it less reactive in certain substitution reactions.
4-Chloro-6,7-dimethoxyisoquinoline: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
4-Methyl-6,7-dimethoxyisoquinoline: Contains a methyl group instead of bromine, affecting its chemical properties and uses.
Uniqueness
4-Bromo-6,7-dimethoxyisoquinoline is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and its potential as a versatile intermediate in organic synthesis.
特性
分子式 |
C11H10BrNO2 |
|---|---|
分子量 |
268.11 g/mol |
IUPAC名 |
4-bromo-6,7-dimethoxyisoquinoline |
InChI |
InChI=1S/C11H10BrNO2/c1-14-10-3-7-5-13-6-9(12)8(7)4-11(10)15-2/h3-6H,1-2H3 |
InChIキー |
ZGZNIUITNTUYSB-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C2C(=C1)C=NC=C2Br)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]-N-[6-(trifluoromethyl)pyridin-3-yl]acetamide](/img/structure/B13355817.png)

![3-[(Propylsulfanyl)methyl]-6-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355826.png)
![11-(2,6-difluoro-3,5-dimethoxyphenyl)-13-ethyl-5,7,11,13-tetrazatricyclo[7.4.0.02,6]trideca-1,3,6,8-tetraen-12-one](/img/structure/B13355828.png)
![2-(5-methoxy-2-methyl-4-oxopyridin-1(4H)-yl)-N-[1-(2-methylpropyl)-1H-indol-4-yl]acetamide](/img/structure/B13355830.png)



![3-{6-[(E)-2-(2-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine](/img/structure/B13355848.png)
